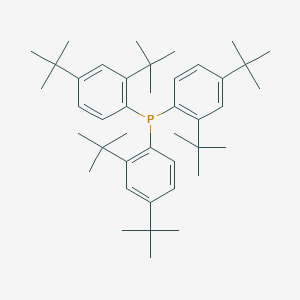

Tris(2,4-di-tert-butylphenyl)phosphane

Description

Structure

3D Structure

Properties

CAS No. |

130600-71-4 |

|---|---|

Molecular Formula |

C42H63P |

Molecular Weight |

598.9 g/mol |

IUPAC Name |

tris(2,4-ditert-butylphenyl)phosphane |

InChI |

InChI=1S/C42H63P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43(35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 |

InChI Key |

JAYKPAAGOYELFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)P(C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Steric Signature: A Technical Guide to the Tolman Cone Angle of Tris(2,4-di-tert-butylphenyl)phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of transition metal catalysis, the steric and electronic properties of ligands orchestrate the reactivity and selectivity of metallic centers. Among the various descriptors for ligand size, the Tolman cone angle (θ) remains a cornerstone for quantifying steric bulk. This technical guide provides an in-depth exploration of the Tolman cone angle with a specific focus on Tris(2,4-di-tert-butylphenyl)phosphite, a bulky phosphite ligand widely employed in catalysis and as a polymer additive. We will delve into the theoretical underpinnings of the Tolman cone angle, methodologies for its determination, the structural nuances of Tris(2,4-di-tert-butylphenyl)phosphite that dictate its steric profile, and the profound implications of its steric hindrance in catalytic applications. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to harness the steric properties of this important ligand in their scientific endeavors.

Introduction: The Concept of the Tolman Cone Angle

Introduced by Chadwick A. Tolman, the cone angle (θ) is a conceptually simple yet powerful tool to quantify the steric bulk of phosphine and phosphite ligands.[1][2] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1][3] The initial method relied on measurements from physical Corey-Pauling-Koltun (CPK) models of nickel-phosphine complexes, establishing a standardized Ni-P bond length of 2.28 Å.[4][5]

The magnitude of the Tolman cone angle directly correlates with the steric hindrance imposed by the ligand on the metal center. This steric shielding influences several key aspects of a catalytic cycle, including:

-

Coordination Number and Geometry: Bulkier ligands favor lower coordination numbers and can enforce specific geometries around the metal center.

-

Ligand Dissociation: Increased steric bulk can facilitate ligand dissociation, a crucial step in many catalytic cycles.

-

Substrate Access: The cone angle dictates the accessibility of the metal center to incoming substrates.

-

Reductive Elimination: Bulky ligands can promote reductive elimination, often the product-forming step in cross-coupling reactions.

While the original Tolman model has been refined and complemented by more sophisticated computational methods like solid angles (Θ) and percent buried volume (%Vbur), the cone angle remains a widely used and intuitive descriptor of ligand size.[6][7][8][9]

Tris(2,4-di-tert-butylphenyl)phosphite: A Sterically Demanding Ligand

Tris(2,4-di-tert-butylphenyl)phosphite, often referred to by its trade name Irgafos 168, is a commercially significant organophosphorus compound.[10][11] Its chemical structure is characterized by a central phosphorus atom bonded to three 2,4-di-tert-butylphenoxy groups.

Chemical Structure:

The most prominent feature of this ligand is the presence of two bulky tert-butyl groups on each of the three phenyl rings. These substituents are positioned ortho and para to the oxygen atom, creating a highly congested steric environment around the phosphorus center. This steric bulk is the primary determinant of its large Tolman cone angle and its utility in various applications.

Beyond its role as a ligand in catalysis, Tris(2,4-di-tert-butylphenyl)phosphite is extensively used as a secondary antioxidant in polymers to prevent degradation and discoloration.[10]

Determination of the Tolman Cone Angle: Methodologies and Considerations

The determination of the Tolman cone angle can be approached through both experimental and computational methods.

Experimental Approaches

Historically, Tolman's method involved the use of physical space-filling models.[4] While insightful, this approach has been largely superseded by more precise techniques:

-

X-ray Crystallography: The most direct experimental method involves the analysis of single-crystal X-ray diffraction data of a metal complex containing the ligand of interest.[12] From the crystallographically determined atomic coordinates, the cone angle can be calculated. It is important to note that the observed cone angle can vary depending on the metal center, its oxidation state, and the co-ligands present in the coordination sphere due to packing forces and electronic effects.

Computational Methodologies

With the advancement of computational chemistry, the in-silico determination of Tolman cone angles has become a routine and powerful tool.[6][7][8][9] These methods offer the advantage of systematically evaluating a large number of ligands without the need for synthesis and crystallization.

A common computational workflow involves:

-

Model System Selection: A model coordination complex is chosen, often mimicking Tolman's original system, such as [Ni(CO)3(P-ligand)].[6] Other metal fragments like [AuCl(P-ligand)] (linear) and [IrCl3(CO)2(P-ligand)] (octahedral) are also used to probe the ligand's steric behavior in different coordination environments.[6][7][8]

-

Conformational Search: A thorough conformational search of the ligand is performed using molecular mechanics (MM) to identify the lowest energy conformer.[6][7][8]

-

Geometry Optimization: The geometry of the lowest energy conformer is then optimized using more accurate quantum mechanical methods, typically Density Functional Theory (DFT).[6][7][8]

-

Cone Angle Calculation: From the optimized geometry, the cone angle is calculated. This is often done by determining the angle of a cone, with the metal at the apex, that tangentially touches the van der Waals spheres of the outermost atoms of the ligand.

Modern computational approaches can provide highly accurate and reproducible cone angle values. For asymmetrical ligands, an average of the half-angles of the substituents is often taken.[1]

Estimated Tolman Cone Angle of Tris(2,4-di-tert-butylphenyl)phosphite and Comparative Analysis

The presence of the ortho-tert-butyl groups on each of the three phenyl rings leads to significant steric congestion. This positions Tris(2,4-di-tert-butylphenyl)phosphite among the bulkier phosphite ligands. For comparison, the Tolman cone angle of triphenylphosphite, P(OPh)3, is 128°. Given the substantial steric bulk added by the six tert-butyl groups, the cone angle of Tris(2,4-di-tert-butylphenyl)phosphite is expected to be considerably larger. It would likely fall in the range of other bulky phosphite and phosphine ligands.

Table 1: Comparison of Tolman Cone Angles for Selected Phosphine and Phosphite Ligands

| Ligand | Tolman Cone Angle (θ) in degrees |

| P(OMe)3 | 107 |

| PPh3 | 145 |

| PCy3 | 170 |

| P(t-Bu)3 | 182 |

| Tris(2,4-di-tert-butylphenyl)phosphite | Estimated > 150 |

Note: The value for Tris(2,4-di-tert-butylphenyl)phosphite is an estimate based on its structure relative to other ligands. Precise values can be obtained through the computational methods described.

Implications in Catalysis and Drug Development

The large steric footprint of Tris(2,4-di-tert-butylphenyl)phosphite has profound consequences for its application in catalysis.

-

Stabilization of Reactive Species: The steric bulk can stabilize low-coordinate, reactive metal centers by preventing ligand association or decomposition pathways.

-

Enhancement of Catalytic Activity: In cross-coupling reactions, bulky ligands like this can promote the rate-limiting reductive elimination step, leading to higher turnover numbers.

-

Selectivity Control: The steric environment created by the ligand can influence the regioselectivity and stereoselectivity of a reaction by dictating the trajectory of substrate approach to the metal center.

In the context of drug development, while not a therapeutic agent itself, the catalytic processes employing ligands like Tris(2,4-di-tert-butylphenyl)phosphite are crucial for the synthesis of complex organic molecules that form the basis of many pharmaceuticals. The ability to fine-tune the steric properties of a catalyst allows for the efficient and selective construction of desired molecular architectures.

Experimental Protocol: Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite

The synthesis of Tris(2,4-di-tert-butylphenyl)phosphite is typically achieved through the reaction of 2,4-di-tert-butylphenol with a phosphorus source, most commonly phosphorus trichloride (PCl3).[10][13]

Reaction: 3 (t-Bu)2C6H3OH + PCl3 → [((t-Bu)2C6H3O)3P] + 3 HCl

Step-by-Step Methodology:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 2,4-di-tert-butylphenol and a suitable solvent (e.g., toluene), if necessary, although the reaction can be run neat.[13] A catalytic amount of a base or a Lewis acid may be used.

-

Addition of PCl3: Phosphorus trichloride is added dropwise to the stirred solution of 2,4-di-tert-butylphenol at a controlled temperature, typically between 55-70°C.[13]

-

Reaction Monitoring: The reaction progress is monitored by the cessation of HCl gas evolution and can be further analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. If a solvent was used, it is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., isopropanol), to yield the pure Tris(2,4-di-tert-butylphenyl)phosphite as a white solid.[10]

-

Characterization: The identity and purity of the final product are confirmed by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and melting point determination.[14]

Visualization of Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

Caption: A diagram illustrating the Tolman cone angle (θ).

Caption: The relationship between the ligand's structure and its catalytic effects.

Conclusion

The Tolman cone angle provides a vital framework for understanding and predicting the steric influence of phosphine and phosphite ligands in transition metal chemistry. Tris(2,4-di-tert-butylphenyl)phosphite stands out as a ligand with a significant steric presence due to its multiple tert-butyl substituents. This pronounced steric bulk is not a mere structural curiosity but a key feature that can be strategically exploited to control catalytic activity and selectivity. A thorough understanding of its steric profile, as quantified by the Tolman cone angle, is indispensable for researchers aiming to design more efficient and selective catalytic systems for applications ranging from fine chemical synthesis to the development of novel pharmaceuticals. The continued development of computational tools will undoubtedly lead to an even more refined understanding of the steric and electronic properties of this and other important ligands, further empowering the rational design of catalysts.

References

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036–15048. [Link][6][7]

-

Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles. Journal of computational chemistry, 34(14), 1189–1197. [Link][15]

-

Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link][1]

-

Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link][2]

-

Wikipedia. (n.d.). Tris(2,4-di-tert-butylphenyl)phosphite. Retrieved from [Link][10]

-

PubChem. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphite. Retrieved from [Link][11]

-

Google Patents. (n.d.). US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. Retrieved from [13]

-

OECD. (n.d.). Tris(2,4-di-tert-butylphenyl)phosphite. Retrieved from [Link][14]

-

Ortuño, M. A., et al. (2014). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link][12]

-

The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link][4]

-

van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization, 26(1), 1-36. [Link][5]

Sources

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. moodle2.units.it [moodle2.units.it]

- 3. grokipedia.com [grokipedia.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]

- 11. Tris(2,4-di-tert-butylphenyl) phosphite | C42H63O3P | CID 91601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]

- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 15. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Steric Hindrance Effects of 2,4-Di-tert-butylphenyl Substituents

Abstract

The 2,4-di-tert-butylphenyl moiety is a cornerstone substituent in modern chemistry, prized for the profound steric shielding it imparts. This guide offers an in-depth analysis of the steric effects originating from this bulky group, exploring its impact on molecular conformation, reaction kinetics, and the stability of reactive species. We will examine its critical role in the design of high-performance industrial additives, such as antioxidants and UV stabilizers, and its application in creating sterically demanding ligands for catalysis. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind its function, supported by detailed experimental protocols and quantitative data.

The Foundation: Understanding Steric Hindrance and the 2,4-Di-tert-butylphenyl Group

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules by arising from the spatial arrangement of atoms.[1] When bulky substituents are in close proximity, they repel each other, leading to an increase in the molecule's energy and influencing its preferred three-dimensional structure (conformation).[1] This phenomenon, known as steric hindrance, is the slowing of chemical reactions due to this steric bulk.[1]

The 2,4-di-tert-butylphenyl group is a classic example of a substituent designed to maximize steric hindrance. Its key features are:

-

Two Bulky tert-Butyl Groups: The tertiary butyl group, with its central carbon atom bonded to three methyl groups, is exceptionally bulky.[2]

-

Strategic Positioning: Placing these groups at the ortho (2) and para (4) positions relative to the point of attachment creates a significant steric shield around the substituent's connection point and any functional groups on the phenyl ring. The ortho tert-butyl group, in particular, directly impedes access to the reaction center.

This strategic arrangement of bulky groups is not merely for creating molecular bulk; it is a design principle used to control reactivity, enhance stability, and dictate selectivity in a wide range of chemical applications.

Synthesis and Spectroscopic Characterization

The primary precursor for introducing this moiety is 2,4-di-tert-butylphenol (2,4-DTBP).[3][4] This compound itself is synthesized on an industrial scale via the Friedel–Crafts alkylation of phenol with isobutylene or its equivalents, such as tert-butyl alcohol, in the presence of an acid catalyst.[3]

Typical Synthesis of 2,4-Di-tert-butylphenol: The alkylation of phenol with isobutylene is typically catalyzed by strong acids, which can include solid acids like zeolites or liquid acids.[3][5] The use of solid acid catalysts is often favored in industrial processes for their environmental benefits and ease of recycling.[6]

Spectroscopic Fingerprints

Confirming the presence and purity of the 2,4-di-tert-butylphenyl group is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the tert-butyl groups and the aromatic protons.

-

The 18 protons of the two tert-butyl groups typically appear as two sharp singlets in the upfield region (around 1.3-1.5 ppm).

-

The aromatic protons will appear as distinct multiplets in the downfield region (around 7.0-7.5 ppm), with coupling patterns that confirm the 1,2,4-trisubstitution of the benzene ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the quaternary and methyl carbons of the tert-butyl groups, in addition to the aromatic carbons.[7]

Table 1: Representative ¹H NMR Chemical Shifts for 2,4-Di-tert-butylphenol

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| ortho-tert-butyl (9H) | ~1.4 | Singlet |

| para-tert-butyl (9H) | ~1.3 | Singlet |

| Aromatic CH (H3, H5, H6) | 6.8 - 7.4 | Multiplets |

| Phenolic OH | 4.5 - 5.5 | Singlet (broad) |

| Note: Exact chemical shifts can vary depending on the solvent and the full molecular structure. |

Controlling Molecular Architecture: Impact on Conformation and Rotational Barriers

The steric bulk of the 2,4-di-tert-butylphenyl group imposes significant restrictions on bond rotation, effectively locking molecules into specific conformations. This has profound implications for molecular design.

-

Torsional Barriers: The energy required to rotate around a single bond is known as the torsional barrier. The large size of the tert-butyl groups, especially the ortho group, creates a high energy barrier for rotation around the bond connecting the phenyl ring to its parent molecule.[8][9] This can be exploited to create stable atropisomers—stereoisomers resulting from hindered rotation.

-

Conformational Locking: In ligand design for organometallic catalysts, this restricted rotation is used to create a well-defined "catalytic pocket" around the metal center. This pocket dictates how substrates can approach the metal, leading to high levels of selectivity in catalytic reactions.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and quantify these rotational energy barriers and to determine the most stable molecular conformations.[9][10][11]

Applications in Stabilizing Reactive Species: The Antioxidant Mechanism

One of the most widespread industrial applications of the 2,4-di-tert-butylphenyl group is in the synthesis of antioxidants for polymer stabilization.[4][12] Tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Irgafos 168) is a premier example of a secondary antioxidant used to protect polymers during high-temperature processing.[4][13][14]

Mechanism of Action: Polymers degrade via a free-radical chain reaction initiated by heat, light, and oxygen.[4] Secondary antioxidants like phosphites function by decomposing hydroperoxides (ROOH), which are key intermediates in the degradation cycle, into non-reactive, stable products.[14]

The 2,4-di-tert-butylphenyl groups play a dual role:

-

Enhancing Stability: The bulky groups protect the central phosphorus atom from hydrolysis and other side reactions, ensuring the antioxidant's longevity during processing.

-

Stabilizing Radicals: The precursor, 2,4-di-tert-butylphenol, can act as a primary antioxidant by donating a hydrogen atom from its hydroxyl group to scavenge free radicals (R• or ROO•).[4] The resulting phenoxyl radical is highly stabilized due to the steric hindrance from the ortho tert-butyl group, which prevents it from initiating new degradation chains.[4]

Engineering Catalysis: Ligand Design and Applications

The steric properties of the 2,4-di-tert-butylphenyl group are harnessed extensively in the field of homogeneous catalysis. When incorporated into ligands, such as phosphines or phosphites, this substituent allows for precise control over the catalytic environment of a metal center.

A notable application is the use of tris(2,4-di-tert-butylphenyl)phosphite as a stable, easily displaceable ancillary ligand in the synthesis of organogold(I) complexes.[15][16][17][18] The phosphite ligand is bulky enough to stabilize the gold(I) precursor, making it bench-stable and easy to handle.[15][16] However, the bond between the phosphite and the gold center is relatively weak, allowing for facile and high-yielding ligand exchange with a wide variety of other ligands, such as N-heterocyclic carbenes (NHCs) or custom phosphines.[15][16] This strategy provides a practical and scalable route to a diverse library of gold catalysts, overcoming limitations of traditional synthetic methods.[15][16]

Broader Implications: From Drug Discovery to Materials Science

While prominent in industrial chemistry, the influence of the 2,4-di-tert-butylphenyl group and its precursor, 2,4-DTBP, extends to other scientific domains.

-

Bioactivity and Drug Discovery: 2,4-DTBP has been identified as a secondary metabolite in numerous organisms, including bacteria, fungi, and plants.[3][19][20][21] It exhibits a wide range of biological activities, including antioxidant, antifungal, and anticancer properties.[22][23][24][25][26] Recent studies have shown that 2,4-DTBP can act as an activator for the retinoid X receptor (RXRα), a key regulator of metabolism, suggesting it may function as an endocrine disruptor.[25][27] This highlights the need to consider the toxicological profile of such compounds, even as their therapeutic potential is explored.[27][28]

-

Metabolic Stability: In drug development, the introduction of bulky groups can shield a molecule from metabolic enzymes, thereby increasing its biological half-life. The steric hindrance provided by tert-butyl groups can prevent or slow down enzymatic degradation, a strategy known as "metabolic blocking."[29]

Experimental Protocol: Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite

This protocol outlines a representative synthesis of a sterically hindered phosphite ligand from its phenolic precursor.

Objective: To synthesize tris(2,4-di-tert-butylphenyl)phosphite via the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride.

Materials:

-

2,4-di-tert-butylphenol (2,4-DTBP)

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous toluene or other inert solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes or methanol for recrystallization

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a nitrogen/argon inlet

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and filtration

-

Rotary evaporator

Procedure:

-

Setup: Assemble the three-neck flask with the condenser, addition funnel, and a stopper under a positive pressure of inert gas (N₂ or Ar).

-

Reagent Preparation: Dissolve 2,4-di-tert-butylphenol (3.0 equivalents) and triethylamine (3.0-3.3 equivalents) in anhydrous toluene.

-

Reaction Initiation: Add the 2,4-DTBP/triethylamine solution to the reaction flask. Begin stirring.

-

Slow Addition: Add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous toluene to the addition funnel. Add the PCl₃ solution dropwise to the stirred reaction mixture at 0 °C or room temperature. The reaction is exothermic.

-

Reaction: After the addition is complete, heat the mixture to reflux (or stir at an elevated temperature, e.g., 80-100 °C) for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water or a dilute brine solution to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from a suitable solvent system (e.g., hexanes or methanol) to yield the pure tris(2,4-di-tert-butylphenyl)phosphite as a white solid.

-

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and melting point analysis.

Conclusion

The steric hindrance imparted by the 2,4-di-tert-butylphenyl substituent is a powerful and versatile tool in molecular design. Its ability to control conformation, block access to reactive centers, and stabilize otherwise transient species has made it indispensable in applications ranging from industrial polymer stabilization to the synthesis of sophisticated organometallic catalysts. As researchers continue to push the boundaries of chemical synthesis and materials science, the deliberate and rational application of sterically demanding groups like the 2,4-di-tert-butylphenyl moiety will remain a critical strategy for achieving enhanced stability, selectivity, and performance.

References

-

Difference Between Phosphite Antioxidants and Phenolic Antioxidants - Vinati Organics. (2023, September 15). Vinati Organics. [Link]

-

2,4-Di-tert-butylphenol - Wikipedia. Wikipedia. [Link]

-

Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll. Tintoll. [Link]

-

Vesseur, D., et al. (2025, October 24). Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(I) complexes. RSC Publishing. [Link]

-

Vesseur, D., et al. Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ChemRxiv. [Link]

-

Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2. MIT. [Link]

-

1H NMR spectrum of a pure active compound (2, 4 DTBP). ResearchGate. [Link]

-

Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes | ChemRxiv. ChemRxiv. [Link]

-

Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes | Request PDF. ResearchGate. [Link]

- CN111205172A - Clean production method of 2, 4-di-tert-butylphenol.

-

2,4-Di-tert-butyl-phenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. MDPI. [Link]

-

Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. ResearchGate. [Link]

-

Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. [Link]

-

The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. ResearchGate. [Link]

-

2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. PMC. [Link]

-

Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. Biomedical and Pharmacology Journal. [Link]

-

Updated Safety Assessment of Tris(2,4-di-tert-butylphenyl) Phosphite (Irgafos 168) Used in Food Contact Applications. FDA. [Link]

-

Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. MDPI. [Link]

-

Steric effects - Wikipedia. Wikipedia. [Link]

-

Rotation of tert-butyl groups: calculated barriers (kJ mol-1). ResearchGate. [Link]

-

Experimental, theoretical calculations of the vibrational spectra and conformational analysis of 2,4-di-tert-butylphenol | Request PDF. ResearchGate. [Link]

-

Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. ACS Publications. [Link]

-

The Chemistry of Stability: Understanding 2,4-Di-tert-butylphenol. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. ResearchGate. [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

-

Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111205172A - Clean production method of 2, 4-di-tert-butylphenol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Di-tert-butylphenol(96-76-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Experimental, theoretical calculations of the vibrational spectra and conformational analysis of 2,4-di-tert-butylphenol. | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 14. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]

- 15. Ligand exchange of tris(2,4-di- tert -butylphenyl) phosphite: a practical and efficient route to organo gold( i ) complexes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05744B [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

- 26. biomedpharmajournal.org [biomedpharmajournal.org]

- 27. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

31P NMR chemical shift values for Tris(2,4-di-tert-butylphenyl)phosphane

This guide provides a comprehensive technical analysis of the

Executive Summary: The "Phosphane" vs. "Phosphite" Critical Distinction

Before analyzing the spectral data, it is critical to distinguish between the Phosphane (requested) and the industrially ubiquitous Phosphite (Irgafos 168). Confusion between these two species is the most common source of error in

| Compound Class | Structure | Common Name | |

| Phosphane | Tris(2,4-di-tert-butylphenyl)phosphine | -30 to -40 ppm (Free Ligand)-7 ppm (Pd Complex) | |

| Phosphite | Irgafos 168 | ~128 ppm | |

| Phosphine Oxide | Oxidized Ligand | +20 to +40 ppm |

Part 1: P NMR Chemical Shift Data

Free Ligand: this compound

The free phosphane ligand exhibits a chemical shift in the upfield (negative) region , characteristic of sterically crowded triarylphosphines.

-

Chemical Shift (

): -30 to -40 ppm (Estimated based on structural analogs) -

Reference Standard: 85% H

PO -

Structural Driver: The presence of bulky tert-butyl groups at the ortho-positions of the phenyl rings exerts significant steric pressure (cone angle > 170°). This steric crowding typically induces an upfield shift relative to triphenylphosphine (

-6 ppm), similar to Tris(o-tolyl)phosphine (

Metal Coordination (Palladium Complex)

Upon coordination to a transition metal center (e.g., Palladium(II)), the phosphorus signal shifts downfield (deshielding).[1]

-

Complex: PdCl

[P(Ar) -

Chemical Shift (

): -7 ppm (Observed singlet) -

Coordination Shift (

): Approximately +25 to +35 ppm relative to the free ligand. This positive shift is diagnostic of successful ligand binding.

Oxidation Product (Impurity Analysis)

The phosphane is air-sensitive and readily oxidizes to the phosphine oxide, particularly in solution.

-

Species: Tris(2,4-di-tert-butylphenyl)phosphine oxide (

) -

Chemical Shift (

): +20 to +40 ppm (Typical for triarylphosphine oxides) -

Diagnostic: Appearance of a signal in this positive region indicates sample degradation.

Part 2: Experimental Protocol & Causality

Sample Preparation (Inert Atmosphere)

Because the phosphane ligand is susceptible to oxidation, strict anaerobic conditions are required to obtain an accurate spectrum of the free ligand.

-

Solvent Selection: Use Deuterated Chloroform (CDCl

) or Benzene-d-

Note: CDCl

can be slightly acidic; filtration through basic alumina is recommended to prevent protonation (

-

-

Atmosphere: Prepare the NMR tube inside a glovebox (N

or Ar atmosphere) or use a Schlenk line to freeze-pump-thaw the solvent. -

Tube Sealing: Use a J. Young NMR tube or seal a standard tube with a tight cap and Parafilm immediately.

Acquisition Parameters

-

Nucleus:

P (Decoupled from -

Relaxation Delay (d1): Set to 2–5 seconds . Phosphorus nuclei in bulky environments can have long

relaxation times. -

Spectral Width: -100 ppm to +200 ppm to capture the phosphane (-40), oxide (+30), and potential phosphite impurity (+128).

Part 3: Visualization of Spectral Assignments

The following diagram illustrates the logical flow for assigning signals in a crude reaction mixture containing the ligand.

Figure 1: Decision tree for assigning

Part 4: Synthesis & Troubleshooting

Differentiation from Irgafos 168: The most common error is mistaking the phosphite (Irgafos 168) for the phosphane.

-

Scenario: You ordered "Tris(2,4-di-tert-butylphenyl)..." and received a white powder.

-

Test: Run a quick

P NMR.-

If

ppm -

If

ppm

-

Why the Shift Difference?

-

Electronegativity: Oxygen atoms in the phosphite withdraw electron density from phosphorus, deshielding the nucleus and causing a massive downfield shift (+128 ppm).

-

Sterics: The carbon atoms in the phosphane are less electronegative, and the ortho-tert-butyl groups shield the nucleus, pushing the signal upfield (-35 ppm).

References

-

University of Liverpool Repository. (2009). Suzuki Chemistry for Poly(alkylthiophenes). (Confirming the -7 ppm shift for the Pd-complex). Link

-

Steffen's Chemistry Pages.

P Chemical Shifts. (General trends for triarylphosphines and oxides). Link -

RSC Publishing.

P NMR chemical shift of phosphine oxides. (Oxide shift ranges). Link -

Ullmann's Encyclopedia of Industrial Chemistry. Phosphorus Compounds, Organic. (Data on Irgafos 168/Phosphites).[2] Link

Sources

Methodological & Application

Application Note: C-N Bond Formation Protocols Using Sterically Hindered Phosphines

[1]

Executive Summary: The "Goldilocks" of Steric Bulk

In the landscape of Palladium-catalyzed cross-coupling, the formation of C-N bonds (Buchwald-Hartwig amination) presents a unique kinetic challenge. The catalyst must be electron-rich enough to facilitate oxidative addition into aryl halides, yet sterically bulky enough to enforce a low coordination number (LPd(0)) and accelerate the often rate-determining reductive elimination step.[1]

This guide details the application of dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos, XPhos). Unlike older generation ligands (BINAP, DPPF), these sterically hindered ligands prevent the formation of unreactive bis-ligated palladium complexes (

Mechanistic Grounding: The Monoligated Pathway

To troubleshoot these reactions effectively, one must understand that the active species is monoligated LPd(0) .[1]

The Precatalyst Revolution (G3/G4)

Historically, researchers mixed

-

Mechanism: The precatalyst is an air-stable Pd(II) species.[1][4] Upon exposure to base in the reaction mixture, it undergoes rapid reductive elimination to release the active LPd(0) species and a benign byproduct (carbazole for G3, methylated carbazole for G4).

-

Why it matters: This ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive

species.

Visualization: Activation & Catalytic Cycle

Figure 1: The activation of G4 precatalysts generates the monoligated L-Pd(0) species, which enters the catalytic cycle.[1] The steric bulk of the ligand (L) is critical for driving the final Reductive Elimination step.

Ligand Selection Matrix

Selecting the correct sterically hindered phosphine is the single most critical variable.

| Ligand | Primary Application | Substrate Specifics |

| BrettPhos | Primary Amines | The gold standard for |

| RuPhos | Secondary Amines | Excellent for |

| XPhos | General Purpose | Good starting point for unhindered substrates.[1] particularly effective for Aryl Tosylates . |

| tBuXPhos | Heterocycles | Highly effective for heteroaryl chlorides and difficult substrates requiring mild conditions.[1] |

| tBuBrettPhos | Amides/Weak Nucleophiles | Specifically designed for amidation and coupling of weak nucleophiles.[1][2] |

Protocol A: Coupling Primary Amines (The BrettPhos System)

Context: Primary amines are challenging because the resulting product (a secondary amine) is often more nucleophilic than the starting material, leading to double arylation. BrettPhos is engineered to sterically crowd the Pd center, making the coordination of the secondary amine product energetically unfavorable.

Materials

-

Catalyst: BrettPhos Pd G4 (Sigma-Aldrich/Merck)

-

Base: Sodium tert-butoxide (NaOtBu) (Standard) or

(for base-sensitive groups).[1] -

Solvent: 1,4-Dioxane (Standard) or t-Amyl Alcohol.[1]

Step-by-Step Methodology

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. If using G4 precatalyst, a glovebox is not strictly required for weighing, but the reaction must run under inert atmosphere (Argon/Nitrogen).

-

Solids Addition:

-

Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon (

).[1][3] -

Liquids Addition:

-

Add Primary Amine (1.2 equiv) via syringe.

-

Add anhydrous 1,4-Dioxane (

M concentration relative to halide).[1]

-

-

Reaction:

-

Heat to 80°C - 100°C for 1-12 hours.

-

Monitoring: Check LCMS for consumption of aryl halide.[1]

-

-

Workup:

Protocol B: Coupling Secondary Amines (The RuPhos System)

Context: Secondary amines face significant steric clashes during the amine binding step.[1] RuPhos , with its dicyclohexylphosphino group and isopropoxy substituents, creates a pocket that accommodates secondary amines while still promoting reductive elimination.[1]

Materials

-

Catalyst: RuPhos Pd G4.[3]

-

Base: NaOtBu (Strong) or LHMDS (for base-sensitive substrates like esters/nitriles).

-

Solvent: THF (if using LHMDS) or Toluene/Dioxane.[1]

Step-by-Step Methodology

Troubleshooting & Optimization Workflow

If the standard protocols fail, follow this logic tree to optimize conditions.

Figure 2: Decision tree for troubleshooting common failure modes in Buchwald-Hartwig aminations.

Critical Optimization Notes

-

Base Sensitivity: If your substrate contains esters, ketones, or nitriles, NaOtBu may cause side reactions.[1] Switch to

(requires higher temp/longer time) or -

The "Dummy" Ligand: In G3 precatalysts, the carbazole leaving group can occasionally inhibit the reaction if the substrate is very unreactive. G4 (methylated carbazole) minimizes this.

-

Water: While these catalysts are robust, strictly anhydrous solvents are recommended to prevent hydrodehalogenation (reduction of Ar-X to Ar-H).[1]

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[1][7][8] Chemical Science, 2(1), 27-50.[1][7]

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions.[1] Chemical Science, 4(3), 916-920.[1]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] [1]

-

Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: The Role of Precatalysts.[1] Topics in Current Chemistry, 377, 1-36.[1]

Sources

- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. 标题:Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide.【化源网】 [m.chemsrc.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Tris(2,4-di-tert-butylphenyl)phosphane

Executive Summary & Context

User Warning: This guide specifically addresses the purification of Tris(2,4-di-tert-butylphenyl)phosphane (the ligand , often denoted as

-

Do NOT confuse this with Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168), which is a common polymer antioxidant.[1] The chemistry described below (oxide removal) applies to the phosphine ligand used in catalysis (e.g., Suzuki-Miyaura coupling, Gold catalysis).

The Problem: Like all electron-rich phosphines, this compound is susceptible to oxidation by atmospheric oxygen, forming Tris(2,4-di-tert-butylphenyl)phosphine oxide . This impurity is a catalyst poison; it does not bind to metal centers effectively and can alter the stoichiometry of your catalytic cycle, leading to reduced yields or inactive catalyst species.

The Solution:

Because of the extreme steric bulk of the tert-butyl groups, this ligand exhibits unique solubility profiles compared to simple triphenylphosphine (

Diagnostic: Identifying the Impurity

Before initiating purification, confirm the presence and ratio of the oxide impurity.

Method A: P NMR (Recommended)

Phosphorus NMR is the definitive method for quantification.

-

Solvent:

or -

The Shift:

-

Pure Phosphine (

): Typically appears in the region of -

Phosphine Oxide (

): Appears significantly downfield, typically

-

-

Integration: Integrate the two peaks. If the Oxide peak constitutes >5% of the total area, purification is required for sensitive catalytic applications.

Method B: Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Observation:

-

Phosphine (Product): High

(runs near the solvent front due to lipophilicity). -

Oxide (Impurity): Low

(remains near the baseline or moves slowly). -

Visualization: UV active (254 nm).

-

Primary Protocol: Recrystallization (The "Gold Standard")

This method leverages the high solubility of the bulky phosphine in Dichloromethane (DCM) and its insolubility in Ethanol (EtOH) at low temperatures. The oxide, being more polar, tends to remain in the mother liquor or precipitates differently.

Reference: This protocol is adapted from high-purity synthesis workflows for poly(alkylthiophene) catalysis [1].

Reagents Required:

-

Dichloromethane (DCM) - HPLC Grade

-

Absolute Ethanol (EtOH) - 200 proof

-

Nitrogen or Argon atmosphere (Schlenk line recommended)

Step-by-Step Procedure:

-

Dissolution:

-

Place the crude yellow solid in a round-bottom flask.

-

Add the minimum amount of DCM required to fully dissolve the solid at room temperature.

-

Tip: If the solution is cloudy, filter it through a Celite plug to remove physical particulates.

-

-

Precipitation Setup:

-

While stirring the DCM solution vigorously, slowly add Ethanol dropwise.

-

Continue adding EtOH until the solution just begins to turn persistent cloudy (turbid).

-

Add a few drops of DCM back to clarify the solution.

-

-

Crystallization:

-

Place the flask in a freezer (

) overnight. -

Alternatively, for faster results, use a rotary evaporator to slowly remove the low-boiling DCM, forcing the phosphine to crash out into the Ethanol.

-

-

Collection:

-

Filter the resulting pale yellow powder using a Büchner funnel or Schlenk frit (under inert gas is best).

-

Wash the cake with cold Ethanol (

) to remove residual oxide-rich mother liquor. -

Dry under high vacuum for 4–6 hours.

-

Expected Outcome:

Secondary Protocol: Flash Chromatography

Use this method if recrystallization fails or if you are working on a small scale (<100 mg).

-

Stationary Phase: Silica Gel (neutralized with 1%

if the phosphine is acid-sensitive, though this ligand is generally robust). -

Eluent: Gradient from 100% Hexanes

5% EtOAc/Hexanes . -

Procedure:

-

Load the crude material (dissolved in minimal Hexane/DCM).

-

Flush with 100% Hexanes (2 column volumes). The bulky phosphine moves quickly.

-

Slowly increase polarity to 5% EtOAc.

-

The Phosphine elutes first.

-

The Oxide elutes much later (requires ~50% EtOAc or MeOH flush to remove).

-

Troubleshooting & FAQs

| Issue | Possible Cause | Corrective Action |

| Product is an oil, not a solid. | Residual solvent trapped in the bulky lattice. | Triturate the oil with cold Methanol or Pentane. Sonicate to induce crystallization, then dry under high vacuum. |

| Oxide peak persists after recrystallization. | Oxide solubility is too similar in EtOH. | Switch to Method B (Chromatography) or use ZnCl₂ complexation (add ZnCl₂ in EtOH; oxide precipitates as a complex, filter, then work up filtrate). |

| Yield is low (<50%). | Too much solvent used during recrystallization. | Concentrate the mother liquor and repeat the crystallization (Second Crop). Note that the second crop will have lower purity. |

| New impurity peaks appear in NMR. | Oxidation during workup. | Perform all filtration and drying steps under an inert atmosphere (Argon/Nitrogen). Degas all solvents. |

Visual Workflow: Recrystallization Logic

Caption: Step-by-step logic for the polarity-driven recrystallization of this compound.

References

-

Tierney, S. (2006). Suzuki Chemistry for Poly(alkylthiophenes). University of Liverpool Repository. (Thesis describing the synthesis and purification of Tris(2,4-di-tert-butylphenyl)phosphine via DCM/Ethanol recrystallization).

-

Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936. (General methodology for phosphine oxide removal).

-

BenchChem Technical Support . (2025). Purification of Reactions from Triphenylphosphine Oxide. (General guide on solubility differences between phosphines and oxides).

Sources

Technical Support Center: Improving Catalyst Turnover Frequency (TOF) with Bulky Phosphanes

Welcome to the technical support center dedicated to enhancing the performance of catalytic systems through the strategic use of bulky phosphane ligands. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their catalytic reactions, troubleshoot common issues, and deepen their understanding of how ligand architecture impacts catalyst turnover frequency (TOF).

This resource is structured to provide both foundational knowledge and practical, actionable solutions to specific experimental challenges.

Part 1: Core Concepts: Why Bulky Phosphanes?

The efficacy of a transition metal catalyst is profoundly influenced by the ligands coordinated to the metal center. Bulky phosphanes are a cornerstone of modern catalysis, primarily because their steric and electronic properties can be finely tuned to control catalyst activity, stability, and selectivity.[1]

The Core Principle: Balancing Sterics and Electronics

The primary function of a bulky phosphane ligand in a catalytic cycle, such as a cross-coupling reaction, is to modulate the rates of two key steps: oxidative addition and reductive elimination.[1][2]

-

Steric Hindrance: Large, sterically demanding ligands create a congested environment around the metal center. This bulkiness promotes the reductive elimination step—the final, product-forming step in many catalytic cycles—by destabilizing the intermediates, thus accelerating catalyst turnover.[1] Ligands with large cone angles (θ) or percent buried volumes (%Vbur) are considered sterically bulky.[1][3]

-

Electron Donation: Electron-rich phosphanes (typically alkylphosphines) increase the electron density on the metal center. This enhanced electron density facilitates the oxidative addition step, where the metal inserts into a substrate bond (e.g., an aryl halide).[1] This is often the rate-limiting step, especially with less reactive substrates like aryl chlorides.[2]

A successful catalyst system strikes the perfect balance: the ligand must be electron-rich enough to promote oxidative addition but bulky enough to facilitate rapid reductive elimination.[4]

Visualizing the Impact on the Catalytic Cycle

The diagram below illustrates the key stages of a generic palladium-catalyzed cross-coupling cycle and highlights where bulky phosphanes exert their influence.

Caption: The influence of bulky phosphanes on a catalytic cycle.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between cone angle and percent buried volume (%Vbur)? A1: Both are parameters used to quantify the steric bulk of a phosphane ligand.

-

Tolman Cone Angle (θ): This is a classic metric representing the angle of a cone that encompasses the van der Waals radii of the ligand's atoms, measured from the metal center.

-

Percent Buried Volume (%Vbur): This is a more modern parameter that calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It is often considered a more accurate representation of the steric environment.[3][5] While often used interchangeably, studies have shown these parameters are not always equivalent and can provide different insights into ligand performance.[3]

Q2: How do I choose the right bulky phosphane for my reaction? A2: There is no universal "best" ligand. Selection is application-specific. Start by considering the substrates. For challenging, electron-poor, or sterically hindered substrates (like aryl chlorides), a highly electron-rich and bulky ligand such as a dialkylbiarylphosphine (e.g., a Buchwald ligand) or a di(1-adamantyl)alkylphosphine (e.g., cataCXium® A) is often a good starting point. For less demanding substrates, a moderately bulky ligand like P(o-tolyl)₃ may suffice. The most effective approach is to screen a small, diverse library of ligands with varying steric and electronic properties.

Q3: Are bulky phosphanes always better? A3: Not necessarily. While bulky ligands are excellent for facilitating difficult cross-couplings, their steric hindrance can sometimes be detrimental. In some cases, an extremely bulky ligand can paradoxically slow down or inhibit the reaction by shielding the metal center and preventing substrate access.[4] Furthermore, in reactions like the Suzuki–Miyaura coupling, certain bulky phosphine ligands have been shown to accelerate the undesirable side reaction of protodeboronation, which consumes the boronic acid starting material.[6][7] Careful optimization is crucial.

Q4: Many bulky phosphanes are air-sensitive. How should I handle them? A4: Proper handling is critical to prevent ligand degradation, primarily through oxidation to the corresponding phosphine oxide, which is catalytically inactive.[8][9]

-

Always handle these ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Use freshly degassed solvents.

-

For convenience, consider using air-stable phosphonium salt precursors (e.g., phosphonium borates), which can be deprotonated in situ to generate the active phosphine ligand.

Part 3: Troubleshooting Guide: Low Turnover Frequency (TOF)

This section addresses specific experimental problems in a "Problem/Cause/Solution" format.

Problem 1: Low or No Conversion

| Potential Cause | Scientific Explanation & Diagnostic Clues | Suggested Solution & Rationale |

| Ligand Oxidation | The phosphorus(III) center has been oxidized to a catalytically inactive phosphine(V) oxide. This is common if inert atmosphere techniques are not rigorous. A ³¹P NMR spectrum of the reaction mixture will show a characteristic downfield shift for the phosphine oxide species compared to the free phosphine or its metal complex.[9][10] | 1. Improve Inert Atmosphere: Ensure all glassware is oven-dried, solvents are thoroughly degassed, and all manipulations are performed under a positive pressure of argon or nitrogen. 2. Use Air-Stable Precursors: Employ phosphonium salts or pre-formed, air-stable palladium precatalysts that incorporate the ligand.[11] |

| Incorrect Ligand Selection | There is a mismatch between the ligand's properties and the reaction's demands. An insufficiently electron-donating ligand may fail to promote the oxidative addition of a challenging substrate (e.g., an aryl chloride). Conversely, excessive bulk might block substrate binding.[4] | 1. Screen Ligands: Test a panel of ligands with varying steric (cone angle, %Vbur) and electronic properties. Include both trialkyl- and triarylphosphines, as well as specialized biarylphosphines. 2. Consult Literature: Review literature for successful catalyst systems with similar substrates to guide your selection. |

| Catalyst Deactivation | The active catalyst is being converted into an inactive species. This can occur through various pathways, such as the formation of inactive dimers, reaction with the solvent or substrate, or product inhibition.[12][13][14] For example, some catalysts can be deactivated by amines or other Brønsted bases.[15] | 1. Lower Temperature: High temperatures can accelerate decomposition pathways.[16] 2. Change Solvent: The solvent can play a role in catalyst stability. Screen a range of polar aprotic and nonpolar solvents. 3. Check for Inhibitors: Ensure substrates and reagents are pure. Product inhibition can sometimes be overcome by running the reaction at a lower substrate concentration.[13] |

| Poor Precatalyst Activation | The precatalyst is not efficiently converting to the active catalytic species under the reaction conditions. This can be an issue with stable Pd(II) precatalysts that require reduction to Pd(0). | 1. Add an Activator/Reductant: If using a Pd(II) source, ensure the conditions are suitable for reduction. This can sometimes be facilitated by the phosphine ligand itself or by additives.[10] 2. Increase Temperature: A short period of higher temperature at the start of the reaction can sometimes promote activation. |

Problem 2: Reaction Stalls or Proceeds Slowly (Low TOF)

| Potential Cause | Scientific Explanation & Diagnostic Clues | Suggested Solution & Rationale |

| Rate-Limiting Reductive Elimination | The final product-forming step is slow. This can happen if the ligand is not bulky enough to create sufficient steric pressure to force the product from the metal's coordination sphere. | 1. Increase Ligand Bulk: Switch to a ligand with a larger cone angle or %Vbur. For example, moving from PPh₃ to a Buchwald-type ligand like XPhos or a cataCXium® ligand.[3] This is a classic strategy to accelerate reductive elimination. |

| Rate-Limiting Oxidative Addition | The initial activation of the substrate is the bottleneck. This is often observed with unreactive substrates like aryl chlorides or electron-rich aryl bromides. The reaction may show a long induction period. | 1. Increase Ligand Electron Donation: Switch to a more electron-rich ligand, such as a trialkylphosphine (e.g., PCy₃, P(t-Bu)₃) or an electron-rich biarylphosphine.[1] This increases electron density at the metal center, promoting its insertion into the Ar-X bond. |

| Undesirable Side Reactions | A parallel reaction pathway is consuming a key component. A prime example is palladium-catalyzed protodeboronation in Suzuki couplings, which is accelerated by some bulky phosphines and consumes the boronic acid.[6][7] The appearance of the proto-deboronated byproduct can be monitored by GC or LC-MS. | 1. Judicious Ligand Choice: Screen ligands to find one that minimizes the side reaction. Computational and experimental studies show that sterically compact phosphines can sometimes favor the productive pathway over protodeboronation.[6] 2. Control Water Content: Protodeboronation is often water-dependent. Using anhydrous solvents and reagents can mitigate this issue. |

| Catalyst Agglomeration | The catalytically active mononuclear species is aggregating to form less active or inactive palladium nanoparticles (Pd black). This can be caused by ligand dissociation or oxidation. | 1. Increase Ligand:Metal Ratio: A slightly higher ratio (e.g., 2:1 or 3:1 L:Pd) can help suppress the formation of coordinatively unsaturated species that are prone to aggregation. 2. Use Chelating Ligands: Bidentate phosphines (diphosphines) can offer greater stability against dissociation and aggregation compared to monodentate ligands. |

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues with catalyst TOF.

Caption: A decision tree for troubleshooting low TOF.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify a promising ligand.

1. Materials & Setup:

- Array of reaction vials (e.g., 2 mL microwave vials with stir bars).

- Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

- Library of bulky phosphane ligands.

- Aryl halide, boronic acid, and base (e.g., K₂CO₃ or K₃PO₄).

- Anhydrous, degassed solvent (e.g., Toluene, Dioxane).

- Internal standard for GC or ¹H NMR analysis (e.g., dodecane).

- Glovebox or Schlenk line.

2. Stock Solution Preparation (Inside Glovebox):

- Palladium Stock: Prepare a stock solution of the palladium precatalyst in the chosen solvent (e.g., 2.5 mM).

- Ligand Stocks: Prepare individual stock solutions for each phosphane ligand (e.g., 5.0 mM, to achieve a 2:1 L:Pd ratio).

3. Reaction Setup (Inside Glovebox):

- To each reaction vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), boronic acid (e.g., 0.15 mmol, 1.5 equiv), and base (e.g., 0.2 mmol, 2.0 equiv).

- Add the internal standard (e.g., 0.1 mmol).

- To each vial, add the required volume of the palladium stock solution (e.g., 1 mL for 0.0025 mmol, 2.5 mol%).

- To each respective vial, add the required volume of the corresponding ligand stock solution (e.g., 1 mL for 0.005 mmol, 5.0 mol%).

- Seal the vials with crimp caps.

4. Reaction and Analysis:

- Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

- Stir for a set period (e.g., 12 hours).

- After cooling, take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC or ¹H NMR to determine the yield relative to the internal standard.

5. Data Interpretation:

- Compare the yields across the different ligands to identify the most effective one for this specific transformation. The ligand providing the highest yield under these conditions is the lead candidate for further optimization.

Protocol 2: Preparation and Handling of an Air-Sensitive Phosphine Ligand Solution

1. Degassing the Solvent:

- Place the required volume of anhydrous solvent in a Schlenk flask.

- Perform at least three "freeze-pump-thaw" cycles:

- Freeze the solvent using liquid nitrogen.

- Evacuate the flask under high vacuum.

- Close the vacuum tap and allow the solvent to thaw, releasing dissolved gases into the headspace.

- After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

2. Weighing and Dissolving the Ligand:

- Inside a glovebox, weigh the required amount of the solid phosphine ligand directly into a tared, oven-dried vial.

- Using a gas-tight syringe, transfer the desired volume of the degassed solvent into the vial.

- Gently swirl or stir until the ligand is fully dissolved.

- Seal the vial with a septum cap and wrap with parafilm for storage inside the glovebox.

3. Transferring the Solution:

- Use a clean, dry, gas-tight syringe that has been purged with inert gas.

- Pierce the septum of the stock solution vial and withdraw the desired volume.

- To prevent leaks or contamination, quickly transfer the solution to the reaction vessel, which should already be under a positive pressure of inert gas.

Part 5: Data Summary

Table 1: Steric and Electronic Properties of Selected Bulky Phosphanes

This table provides a comparison of common ligands used to enhance TOF. Note that values can vary slightly depending on the calculation method.

| Ligand Name | Abbreviation | Type | Cone Angle (θ)° | %Vbur | Electronic Parameter (ν(CO) cm⁻¹)[10] |

| Tricyclohexylphosphine | PCy₃ | Trialkyl | 170 | 35.8 | 2056.4 |

| Tri-tert-butylphosphine | P(t-Bu)₃ | Trialkyl | 182 | 43.8 | 2056.1 |

| Tri(o-tolyl)phosphine | P(o-tol)₃ | Triaryl | 194 | 35.9 | 2063.5 |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Buchwald | ~190 | 45.4 | N/A |

| Di(1-adamantyl)-n-butylphosphine | cataCXium® A | Dialkylaryl | ~193 | 46.1 | N/A |

| Di(1-adamantyl)-2-biphenylphosphine | AdJohnPhos | Buchwald | N/A | 44.1 | N/A |

Data for cone angle and %Vbur are representative values compiled from various sources.[1][3][5][17]

References

- Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. PMC.

- Steric and Electronic Effects of Phosphane Additives on the Catalytic Performance of Colloidal Palladium Nanoparticles in the Se. Source not available.

-

Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. Inorganic Chemistry. Available at: [Link]

-

Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. PubMed Central. Available at: [Link]

-

Precious Metal-Phosphine Complexes for Homogeneous Catalysis: Synthesis and Characterization of a Complete Series of Cp2Fe(PPh2)2MX2 (M = Pt, Pd; X = Cl, Br, I, Ph). ResearchGate. Available at: [Link]

-

Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. ResearchGate. Available at: [Link]

-

Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

-

An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers. Available at: [Link]

-

Metal-phosphine complex. Wikipedia. Available at: [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

-

Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool IT Services. Available at: [Link]

-

Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. ResearchGate. Available at: [Link]

-

Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. Available at: [Link]

-

An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. PMC. Available at: [Link]

-

Synthesis of the Bulky Phosphanide [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes. Inorganic Chemistry. Available at: [Link]

-

Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. Available at: [Link]

-

Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Available at: [Link]

-

Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. Available at: [Link]

-

Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. Available at: [Link]

-

Decomposition of a Phosphine-Free Metathesis Catalyst by Amines and Other Bronsted Bases: Metallacyclobutane Deprotonation as a Major Deactivation Pathway. ResearchGate. Available at: [Link]

-

Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. Available at: [Link]

Sources

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. d-nb.info [d-nb.info]

- 5. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 11. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]

- 12. mdpi.com [mdpi.com]

- 13. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. researchgate.net [researchgate.net]

- 16. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Impact of Steric Bulk on Catalyst Deactivation Pathways

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of steric bulk on catalyst deactivation. As experienced practitioners in the field, we understand that catalyst deactivation is an inevitable challenge that can significantly impact process efficiency, yield, and cost.[1][2][3][4] This resource is designed to equip you with the knowledge to diagnose, mitigate, and even leverage steric effects in your catalytic systems.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the interplay between steric hindrance and catalyst deactivation.

Question: What is catalyst deactivation, and how does steric bulk play a role?

Answer: Catalyst deactivation is the gradual or rapid loss of catalytic activity and/or selectivity over time.[1][3][4] The primary causes of deactivation can be broadly categorized as chemical, mechanical, and thermal.[5][6][7]

Steric bulk, the spatial arrangement of atoms in a molecule, can profoundly influence these deactivation pathways.[8] Large, bulky ligands or substituents on a catalyst can:

-

Physically Block Active Sites: This is a direct steric effect where the sheer size of a molecule prevents reactant molecules from accessing the catalytically active sites.[9] This is a common mechanism in catalyst poisoning.

-

Influence Coke Formation: Coking, the deposition of carbonaceous materials on the catalyst surface, is a major cause of deactivation.[1][10][11] The steric environment around an active site can influence the rate and nature of coke formation. Bulky ligands can sometimes hinder the oligomerization reactions that lead to coke precursors.

-

Affect Catalyst Stability: The steric properties of ligands can impact the overall stability of a catalyst complex, influencing its susceptibility to thermal degradation or leaching.[12] For instance, bulky substituents can stabilize a catalyst's core structure.[8]

-

Control Selectivity and Prevent Unwanted Side Reactions: Steric hindrance is often intentionally used to control the selectivity of a reaction by slowing down or preventing undesirable side reactions that could lead to catalyst deactivation.[8]

Question: My catalyst is deactivating faster than expected. How can I determine if steric effects are the root cause?

Answer: A systematic approach involving catalyst characterization is crucial to pinpoint the cause of deactivation.[5][13] To investigate the role of steric effects, consider the following workflow:

Caption: Experimental workflow for systematically studying the impact of ligand steric bulk on catalyst deactivation.

By following the guidance in this technical support center, you will be better equipped to navigate the complexities of catalyst deactivation and harness the principles of steric control to design more robust and efficient catalytic systems.

References

-

Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. Retrieved from [Link]

-

Catalyst Poisoning Mitigation. (2025, November 23). Term - Energy. Retrieved from [Link]

-

Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]

-

How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts. Retrieved from [Link]

-

Characterizing Catalysts Via Temperature-Programmed Techniques. (2015, November 6). AZoM. Retrieved from [Link]

-

Catalyst poisoning. Grokipedia. Retrieved from [Link]

-

Catalyst poisoning. Wikipedia. Retrieved from [Link]

-

Lecture 6 Catalyst characterization. NPTEL. Retrieved from [Link]

-

Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. Chemical Reviews. Retrieved from [Link]

-

Larsson, A.-C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. DiVA. Retrieved from [Link]

-

Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

-

Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. (2022, August 18). e-Publications@Marquette. Retrieved from [Link]

-

Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. (2025, June 30). MDPI. Retrieved from [Link]

-

Crabtree's catalyst revisited; Ligand effects on stability and durability. RSC Publishing. Retrieved from [Link]

-

Steric effects. Wikipedia. Retrieved from [Link]

-

Organometallic Catalysis Catches up with Enzymatic in the Regeneration of NADH. PMC. Retrieved from [Link]

-

Influence of ligand field strength on the kinetics of transition metal-catalyzed reactions. (2024, August 30). International Journal of Chemical Studies. Retrieved from [Link]

-

Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Medium. Retrieved from [Link]

-

Ligand effects in the stabilization of Gold nanoparticles anchored on the surface of graphene: Implications in catalysis. Digital CSIC. Retrieved from [Link]

-

Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. Retrieved from [Link]

-

Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025, August 22). Refining Community. Retrieved from [Link]

-

What are the factors for catalysts desactivation?. (2019, May 15). ResearchGate. Retrieved from [Link]

-

Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

-

Steric and Chelate Directing Effects in Aromatic Borylation. (2000, December 6). Journal of the American Chemical Society. Retrieved from [Link]

-

Mapping tool delivers quantitative visualisations of steric interactions. (2026, February 5). Chemistry World. Retrieved from [Link]

-

The mathematical catalyst deactivation models: a mini review. (2023, July 26). PMC. Retrieved from [Link]

-

Mechanisms of catalyst deactivation. SciSpace. Retrieved from [Link]

-

HOT article: Role of steric hindrance in enantioselective catalysis. (2011, June 14). RSC Blogs. Retrieved from [Link]

-

A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 21). ResearchGate. Retrieved from [Link]

-

A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). PMC. Retrieved from [Link]

-

The selective blocking of potentially catalytically-active sites on surface-supported iron oxide catalysts. RSC Publishing. Retrieved from [Link]

-